molecular formula C20H31BFNO4 B13997071 tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate

tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate

Cat. No.: B13997071
M. Wt: 379.3 g/mol
InChI Key: YEKSQSXZXGRBBW-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a fluorine-substituted aromatic ring, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester moiety can be synthesized by reacting an appropriate phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.

    Introduction of the Fluorine and Methyl Groups: The aromatic ring is functionalized with fluorine and methyl groups through electrophilic aromatic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the substituted aromatic compound with tert-butyl chloroformate and a suitable amine to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biological and medical research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as building blocks for drug development. The presence of the carbamate group is particularly relevant for designing molecules that can interact with biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals

Mechanism of Action

The mechanism by which tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming a stable covalent bond with the active site.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar boronate ester functionality but lacks the carbamate and fluorine groups.

    tert-Butyl Carbamate: Contains the carbamate group but lacks the boronate ester and fluorine-substituted aromatic ring.

    3-Fluoro-5-methylphenylboronic Acid: Contains the fluorine and methyl groups on the aromatic ring but lacks the carbamate and boronate ester functionalities.

Uniqueness

The uniqueness of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H31BFNO4

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl N-[[3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C20H31BFNO4/c1-13-10-14(12-23(9)17(24)25-18(2,3)4)11-15(22)16(13)21-26-19(5,6)20(7,8)27-21/h10-11H,12H2,1-9H3

InChI Key

YEKSQSXZXGRBBW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)CN(C)C(=O)OC(C)(C)C)F

Origin of Product

United States

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